molecular formula C12H9ClOS B13557182 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one

2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one

Cat. No.: B13557182
M. Wt: 236.72 g/mol
InChI Key: QVXKUCAMNZSKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one is an organic compound that belongs to the class of chlorinated ketones It features a thiophene ring substituted with a phenyl group and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one typically involves the chlorination of 1-(5-phenylthiophen-2-yl)ethanone. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Corresponding substituted products (e.g., amides, thioethers).

    Reduction: 1-(5-phenylthiophen-2-yl)ethanol.

    Oxidation: Sulfoxides or sulfones.

Scientific Research Applications

2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one involves its interaction with various molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic substitution reactions. The phenylthiophene moiety can interact with biological targets, potentially disrupting cellular processes or inhibiting microbial growth .

Comparison with Similar Compounds

Comparison: 2-Chloro-1-(5-phenylthiophen-2-yl)ethan-1-one is unique due to the presence of both a chloro and a phenylthiophene group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, the chloro group enhances its electrophilicity, making it more reactive in substitution reactions .

Properties

Molecular Formula

C12H9ClOS

Molecular Weight

236.72 g/mol

IUPAC Name

2-chloro-1-(5-phenylthiophen-2-yl)ethanone

InChI

InChI=1S/C12H9ClOS/c13-8-10(14)12-7-6-11(15-12)9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

QVXKUCAMNZSKSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.